3-Methoxypropylamine

Catalog No.
S597544
CAS No.
5332-73-0
M.F
C4H11NO
M. Wt
89.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxypropylamine

CAS Number

5332-73-0

Product Name

3-Methoxypropylamine

IUPAC Name

3-methoxypropan-1-amine

Molecular Formula

C4H11NO

Molecular Weight

89.14 g/mol

InChI

InChI=1S/C4H11NO/c1-6-4-2-3-5/h2-5H2,1H3

InChI Key

FAXDZWQIWUSWJH-UHFFFAOYSA-N

SMILES

COCCCN

Synonyms

3-methoxypropylamine, 3MOPA cpd

Canonical SMILES

COCCCN

The exact mass of the compound 3-Methoxypropylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 552. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

3-Methoxypropylamine (MOPA) is a versatile primary aliphatic amine featuring a methoxy ether linkage, presenting as a clear, colorless liquid that is completely miscible with water and most organic solvents [1]. In industrial procurement, MOPA is primarily evaluated for its high basicity (pH ~11.5 at 20 °C) and favorable volatility profile, making it a critical chemical building block and neutralizing agent [2]. The presence of both an ether oxygen and a primary amine group in a short C3 chain provides a unique balance of nucleophilicity, solubility, and thermal stability that standard alkylamines lack [3]. Consequently, it is a high-volume procurement target for steam condensate corrosion inhibitors, epoxy curing agents, specialized surfactants, and CO2 capture formulations [1].

Substituting 3-Methoxypropylamine with generic alkanolamines (like monoethanolamine) or simple alkylamines (like propylamine) frequently compromises process efficiency and product stability [1]. In water treatment and steam systems, standard amines like morpholine or cyclohexylamine lack MOPA's optimal liquid-vapor distribution ratio, leading to uneven pH control and localized corrosion in complex piping [2]. In chemical synthesis and formulation, the absence of MOPA's ether linkage in generic alkylamines results in lower thermal stability and poorer emulsifying performance, particularly in high-stress environments such as oilfield applications [3]. Furthermore, MOPA's specific basicity and lower viscosity profile compared to hydroxyl-functionalized amines ensure superior handling, faster reaction kinetics in epoxy curing, and more efficient CO2 absorption without premature gelation or excessive pumping costs [1].

Superior Volatility and Distribution Ratio in Steam Condensate Corrosion Inhibition

When evaluating neutralizing amines for boiler and steam condensate systems, the distribution ratio (the partition of the amine between the steam and liquid phases) is a critical procurement metric. 3-Methoxypropylamine offers a highly desirable distribution ratio and basicity compared to legacy inhibitors like morpholine and cyclohexylamine [1]. While morpholine tends to concentrate in the liquid phase, leaving distant steam lines unprotected, MOPA maintains effective vapor-phase neutralization across a broader range of temperatures and pressures [2]. Industrial dosing requirements for MOPA typically range from 1 to 100 mg/L to maintain optimal pH, providing a more uniform corrosion protection profile than morpholine, which often requires higher localized dosing or complex blending to achieve similar system-wide coverage [1].

Evidence DimensionSteam-liquid distribution ratio and effective dosing concentration
Target Compound DataUniform vapor-phase protection maintained at 1 to 100 mg/L dosing
Comparator Or BaselineMorpholine / Cyclohexylamine (uneven distribution requiring higher or blended dosing)
Quantified DifferenceMOPA provides superior system-wide pH neutralization without the phase-separation vulnerabilities of morpholine.
ConditionsIndustrial steam condensate systems and low-solids aqueous systems.

Procurement teams can replace multi-amine blends or high-volume morpholine treatments with a single, more efficient MOPA-based formulation for facility-wide corrosion protection.

Enhanced Thermal Stability in Surfactant and Emulsifier Applications

The structural inclusion of the methoxy ether linkage in 3-Methoxypropylamine significantly alters the thermal degradation profile of its downstream derivatives compared to standard aliphatic amines. Research demonstrates that surfactants synthesized using 3-MPA exhibit superior emulsifying performance and thermal stability in demanding environments, such as oilfield applications, when compared directly to traditional alkylamine-based surfactants[1]. The ether linkage provides enhanced resistance to thermal cleavage under downhole conditions, maintaining emulsion integrity where generic alkylamine derivatives begin to fail [1]. This structural advantage translates directly to longer operational lifespans and reduced chemical consumption in high-temperature industrial processes.

Evidence DimensionEmulsion stability and thermal resistance
Target Compound DataHigh thermal stability maintained in 3-MPA derived surfactants
Comparator Or BaselineTraditional alkylamine-derived surfactants (lower thermal stability and premature cleavage)
Quantified Difference3-MPA derivatives demonstrate superior emulsifying performance under high-temperature oilfield conditions.
ConditionsHigh-temperature oilfield emulsion formulations.

Formulators of extreme-environment chemicals must procure MOPA over standard alkylamines to ensure their surfactants survive high-temperature downhole conditions without degrading.

Optimized CO2 Absorption Capacity and Reproducibility

3-Methoxypropylamine is highly effective for direct CO2 absorption, forming stable carbamates with excellent reproducibility. In direct absorption methods for Liquid Scintillation Counting (LSC), cocktails utilizing MOPA achieved highly consistent 14C specific activity measurements (e.g., 0.295±0.014 Bq/gC for direct bubbling and 0.296±0.010 Bq/gC for pure CO2) [1]. Compared to traditional alkanolamines like monoethanolamine (MEA), MOPA offers a favorable pKa and lower viscosity upon carbamate formation, which prevents the severe mass-transfer bottlenecks typically observed in highly loaded MEA systems [2]. This ensures rapid, quantitative CO2 trapping without the need for closed-loop recirculation, significantly reducing processing time[3].

Evidence DimensionCO2 capture reproducibility and handling viscosity
Target Compound DataHighly reproducible capture (0.296±0.010 Bq/gC) with manageable viscosity
Comparator Or BaselineMonoethanolamine (MEA) (prone to high viscosity and mass-transfer limits at high loading)
Quantified DifferenceMOPA enables rapid, single-pass quantitative CO2 trapping without the recirculation steps required by standard amines.
ConditionsDirect CO2 absorption from combustion gas mixtures into amine-based scintillation cocktails.

Facilities performing gas separation or radiocarbon analysis should select MOPA to eliminate viscosity-induced mass-transfer bottlenecks and reduce overall cycle times.

Improved Adhesion Promotion in Epoxy and Polyamide Coatings

Beyond its role as a direct curing agent, 3-Methoxypropylamine demonstrates specialized utility in surface pretreatment for high-performance coatings. The treatment of aluminum and aluminum alloy surfaces with dilute solutions of MOPA has been reported to significantly improve the adherence of subsequently applied epoxy and polyamide resins [1]. Compared to untreated surfaces or those treated with standard volatile amines, the MOPA-treated metal substrates exhibit stronger interfacial bonding with polybutadiene-based isocyanates and polyamide matrices [1]. Furthermore, as a curing agent itself, MOPA provides a milder, moderately volatile alternative to highly aggressive nucleophiles, allowing for more controlled curing kinetics and reduced premature gelation [2].

Evidence DimensionCoating adhesion strength on aluminum alloys
Target Compound DataSignificantly increased adhesion of polybutadiene-based isocyanates and polyamide resins
Comparator Or BaselineStandard amine treatments or untreated aluminum
Quantified DifferenceMOPA pretreatment yields superior metal-to-matrix bonding for subsequent polymer applications.
ConditionsDilute aqueous MOPA pretreatment on aluminum prior to polymer coating.

Manufacturers of aerospace or automotive primers should procure MOPA as a surface modifier to drastically reduce delamination failures in metal-composite joints.

Steam Condensate Corrosion Inhibition

MOPA is the optimal choice for water treatment formulations in industrial boilers and steam lines where legacy amines like morpholine fail to provide uniform vapor-liquid distribution. Its specific volatility ensures that distant, low-pressure steam lines receive adequate pH neutralization, preventing costly pipe degradation [1].

High-Temperature Oilfield Surfactants

Driven by the thermal stability imparted by its ether linkage, MOPA is the preferred precursor for synthesizing specialty surfactants and emulsifiers used in downhole petroleum extraction. It outperforms standard alkylamines by maintaining emulsion integrity under extreme heat and pressure [2].

Direct CO2 Capture and Scintillation Counting

In analytical labs and specialized gas scrubbing units, MOPA is selected over monoethanolamine (MEA) to formulate CO2 absorption cocktails. It rapidly forms stable carbamates without the severe viscosity spikes that plague MEA, enabling faster, single-pass quantitative carbon capture [3].

Aluminum Surface Pretreatment for Epoxy Coatings

MOPA is highly effective as a surface modifier for aluminum and its alloys prior to the application of polyamide or epoxy resins. Procurement of MOPA for this step ensures maximum interfacial adhesion, making it critical for high-reliability automotive and aerospace primer systems [4].

Physical Description

Liquid

XLogP3

-0.5

Boiling Point

117.5 °C

UNII

VT819VO82Z

GHS Hazard Statements

Aggregated GHS information provided by 427 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (87.12%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (84.07%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (73.07%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (22.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

5332-73-0

Wikipedia

3-methoxypropylamine

Use Classification

Fire Hazards -> Corrosives, Flammable - 3rd degree

General Manufacturing Information

All other basic organic chemical manufacturing
Fabricated metal product manufacturing
Oil and gas drilling, extraction, and support activities
Textiles, apparel, and leather manufacturing
Utilities
Wholesale and retail trade
1-Propanamine, 3-methoxy-: ACTIVE

Dates

Last modified: 08-15-2023

Aminolysis of ezetimibe

Jana Baťová, Aleš Imramovský, Jiří Hanusek
PMID: 25686539   DOI: 10.1016/j.jpba.2015.01.019

Abstract

The aminolysis of ezetimibe (1) and the structurally similar (3R*,4S*)-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-methylazetidin-2-one (4a) giving the corresponding β-aminoamides 2a-d and 5a-c was studied spectrophotometrically under pseudo-first order conditions in aqueous butylamine, 3-methoxypropylamine, 2-methoxyethylamine and 2-hydroxyethylamine buffer solutions at 39°C. It was found that the reaction mechanism involves uncatalyzed nucleophilic attack of an amine on the azetidinone carbonyl group as the rate-limiting step. On the basis of the Brønsted β(Nuc) value (0.58 and 0.55 respectively) an early transition state was proposed in which the extent of C-N(amine) bond formation is low and the C-N(lactam) bond remains almost intact. It was also found that the presence of the phenolic group has a crucial role in the aminolysis because the analogous O-methyl derivative 4b does not react with amines at all. This observation would explain the fact that aminolysis of ezetimibe was not observed in human serum albumins where faster glucuronidation which blocks the phenolic hydroxide group occurs.


Synthesis, characterization, and cyclic stress-influenced degradation of a poly(ethylene glycol)-based poly(beta-amino ester)

Terra Keim, Ken Gall
PMID: 19274721   DOI: 10.1002/jbm.a.32195

Abstract

This study aims to fundamentally understand the polymer network formed by poly(ethylene glycol) diacrylate (PEGDA) MW 700 and 3-methoxypropylamine (3MOPA) as well as to characterize the degradation response of this material with and without applied cyclic stress. Macromer reaction chemistry was confirmed by (1)H NMR measurements. UV calorimetry analysis revealed conditions of network formation were dependent on molecular weight of the PEGDA monomer and light intensity. The glass transition temperature of all networks PEGDA MW 258, 575, and 700 were measured and found to be in the range of -40 to -30 degrees C with a rubbery moduli ranging from 4 to 10 MPa by DMA. Degradation studies were performed with and without applied cyclical stress, and in most cases, elastic modulus decrease and mass loss occurred steadily over a 24-h period. Unexpected partial crystallization was discovered to occur in the networks containing higher molecular weight PEGDA in the presence of humidity and high frequency cyclic loading. In all materials, high frequency applied cyclic loading during in situ degradation resulted in catastrophic fracture of the material prior to an appreciable decrease in modulus.


Explore Compound Types